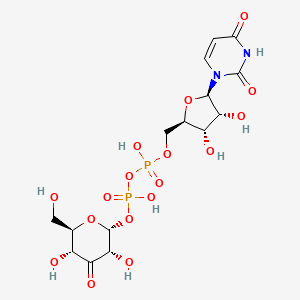
UDP-3-ketoglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-3-keto-alpha-D-glucose is uDP-sugar having 3-keto-alpha-D-glucose as the sugar component. It is an UDP-sugar and a secondary alpha-hydroxy ketone. It derives from a 3-dehydro-D-glucose. It is a conjugate acid of an UDP-3-keto-alpha-D-glucose(2-).
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Metabolism
UDP-3-ketoglucose acts as an intermediate in the metabolism of sugars within organisms. It is involved in the biosynthesis of various polysaccharides, including glycosaminoglycans, which are crucial for cellular structure and function. The enzyme UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, an important step in the production of glycosaminoglycans like hyaluronic acid and chondroitin sulfate .
Table 1: Key Enzymatic Pathways Involving this compound
| Enzyme | Reaction | Product |
|---|---|---|
| UDP-glucose dehydrogenase | UDP-glucose → UDP-glucuronic acid | UDP-glucuronic acid |
| Kanosamine synthase | UDP-glucose → this compound → UDP-kanosamine | UDP-kanosamine |
Therapeutic Applications
Research indicates that this compound derivatives may have potential therapeutic applications due to their reducing properties. For instance, studies have shown that UDP-3-ketoglucosamine can reduce metmyoglobin in bovine cardiac muscle, suggesting a role in oxidative stress management . This property could be leveraged in developing treatments for conditions related to oxidative damage.
Biotechnological Applications
The production of glycosaminoglycans through engineered microbial systems has gained attention for its industrial potential. By utilizing heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, researchers have successfully produced significant amounts of UDP-glucuronic acid from this compound. This production pathway is critical for creating biocompatible materials used in tissue engineering and regenerative medicine .
Table 2: Production Yields of UDP-glucuronic Acid
| Microbial Host | Enzyme Source | Yield (µM) |
|---|---|---|
| E. coli | Zymomonas mobilis | 28.4 |
| E. coli | Lactobacillus johnsonii | 14.9 |
| S. cerevisiae | Zymomonas mobilis | 17.9 |
| S. cerevisiae | Capra hircus | 14.6 |
Case Studies
Several studies have explored the applications of this compound in various contexts:
- Glycosaminoglycan Production : A study demonstrated the successful expression of UDP-glucose dehydrogenase from different organisms in E. coli, leading to enhanced production of UDP-glucuronic acid, a precursor for glycosaminoglycans. This work highlights the potential for industrial-scale production using genetically modified organisms .
- Oxidative Stress Research : Another research project focused on the reducing capability of UDP-3-ketoglucosamine in muscle tissues, providing insights into its role in mitigating oxidative damage during muscle metabolism .
Eigenschaften
Molekularformel |
C15H22N2O17P2 |
|---|---|
Molekulargewicht |
564.29 g/mol |
IUPAC-Name |
[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
VRDZHCNPFRUVRQ-SZNRHJFNSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















